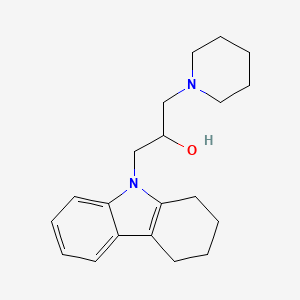

1-Piperidin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol

説明

特性

IUPAC Name |

1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2,4,8,10,16,23H,1,3,5-7,9,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYZQJDARVHWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386382 | |

| Record name | AC1MEURH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5679-70-9 | |

| Record name | AC1MEURH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Piperidin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is a compound with a complex structure that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H28N2O

- Molecular Weight : 312.4 g/mol

- IUPAC Name : 1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound is primarily investigated for its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that carbazole derivatives exhibit significant antiviral properties. For instance, compounds related to carbazole structures have demonstrated efficacy against various viruses by inhibiting viral replication through interactions with viral proteins. Specific findings include:

- Mechanism of Action : The compound may target the phosphorylation machinery of viruses like Human Cytomegalovirus (HCMV), particularly inhibiting the pUL97 protein kinase which is crucial for viral replication .

Anticancer Activity

The anticancer potential of similar piperidine and carbazole derivatives has been documented:

- Inhibition of Cancer Cell Growth : Studies have shown that certain derivatives can inhibit the growth of breast cancer cells and other malignancies by inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

Several studies have specifically examined the biological activities associated with compounds structurally related to this compound:

Pharmacokinetics and Toxicology

Although specific pharmacokinetic data for this compound is limited, related compounds have shown varying degrees of absorption and metabolism:

- Absorption : Generally moderate to high bioavailability.

- Metabolism : Primarily hepatic; involves cytochrome P450 enzymes.

Toxicity assessments indicate that many derivatives exhibit low toxicity profiles at therapeutic doses.

科学的研究の応用

Neuropeptide Y5 Receptor Antagonism

One of the significant applications of this compound is its role as an antagonist at the neuropeptide Y5 receptor. Research has shown that compounds with similar structures can effectively modulate neuropeptide Y signaling pathways, which are implicated in various physiological processes including appetite regulation and anxiety responses. The patent US6399631B1 highlights the effectiveness of carbazole derivatives in treating conditions associated with neuropeptide Y5 neurotransmission, indicating that 1-piperidin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol may also exhibit similar therapeutic potential .

Antidepressant Activity

Studies have suggested that compounds related to tetrahydro-carbazole structures possess antidepressant-like effects. The modulation of serotonin and norepinephrine levels is crucial for antidepressant activity, and derivatives of this compound could potentially influence these neurotransmitter systems. Research on the pharmacodynamics of related compounds indicates promising avenues for developing new antidepressants .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been documented in several studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the tetrahydro-carbazole structure enhances these protective effects by stabilizing neuronal membranes .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic synthesis techniques that allow for modifications to enhance its pharmacological profile. Researchers are exploring various derivatives to optimize efficacy and reduce side effects.

Case Studies

類似化合物との比較

Core Backbone and Substituent Analysis

- Target Compound: Propan-2-ol chain: Links piperidinyl (C₅H₁₀N) and 1,2,3,4-tetrahydrocarbazole (C₁₂H₁₄N).

- Analog 1: 1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol () Substituent: Benzylamino replaces piperidinyl. Implications: The aromatic benzyl group may enhance lipophilicity and π-π stacking, but the primary amine could reduce metabolic stability compared to the tertiary amine in piperidine . Molecular Formula: C₂₂H₂₆N₂O (MW: 334.45) .

Analog 2 : 1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol ()

- Substituent : Piperazinyl group with a 3-chlorophenyl substitution replaces piperidinyl.

- Implications : Piperazine’s dual nitrogen atoms increase hydrogen-bonding capacity, while the chlorophenyl group introduces steric bulk and electronic effects (e.g., dipole interactions) .

- Molecular Formula : C₂₅H₂₆ClN₃O (MW: 419.95) .

Analog 3 : 1-(1H-Benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol ()

Therapeutic and Functional Insights

Q & A

Q. What are the recommended synthetic routes for 1-Piperidin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions under anhydrous conditions with inert gas protection (e.g., nitrogen or argon) to prevent moisture interference. Key steps include nucleophilic substitution or coupling reactions between piperidine and tetrahydrocarbazole derivatives. Solvent choice (e.g., dichloromethane or THF), temperature control (0–60°C), and reaction time optimization (12–48 hours) are critical for maximizing yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify proton and carbon environments, focusing on peaks corresponding to the piperidinyl (δ 2.5–3.5 ppm) and tetrahydrocarbazolyl (δ 6.5–8.5 ppm aromatic protons) groups. Mass spectrometry (ESI-MS or GCMS) confirms molecular weight (e.g., m/z 343–345 for related compounds) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data observed across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent interactions). To address this:

- Multi-assay validation : Compare results from DPPH (antioxidant), ABTS (radical scavenging), and FRAP (reducing power) assays to assess consistency .

- Target-specific studies : Use molecular docking or surface plasmon resonance (SPR) to evaluate binding affinities against proposed biological targets (e.g., neurotransmitter receptors or enzymes) .

- Control experiments : Include structurally analogous compounds (e.g., 1-(3,6-dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol) to isolate substituent effects .

Q. How can researchers optimize synthesis yield while minimizing by-product formation?

- Methodological Answer :

- Reaction monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically. For example, HPLC retention times (e.g., Rt = 11.75–16.87 min for similar compounds) help identify by-products early .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing side reactions .

Q. What analytical methods are recommended for assessing purity and residual solvents in this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities. Compare against pharmacopeial standards (e.g., EP/USP guidelines for residual solvents like acetonitrile or methanol) .

- Spectroscopic techniques : FT-IR identifies functional group contaminants (e.g., unreacted amine or hydroxyl groups).

- Thermogravimetric analysis (TGA) : Detects solvent residues by measuring mass loss upon heating .

Q. How can researchers address challenges in crystallographic data refinement for this compound?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron radiation (≤1.0 Å) to improve data quality.

- Refinement software : SHELXL handles twinned data and anisotropic displacement parameters effectively. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

- Validation tools : Check for overfitting using R-free values and validate geometry with Mogul/Platon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。